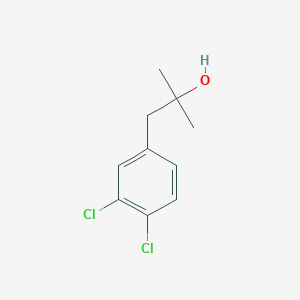

1-(3,4-Dichlorophenyl)-2-methyl-2-propanol

Cat. No. B7842060

M. Wt: 219.10 g/mol

InChI Key: XZRQZCIXELKYGT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04331684

Procedure details

A solution of 3,4-dichlorobenzylchloride (49.2 g, 0.254 mole) in dry ether (125 ml) was added dropwise during one hour to magnesium (6.08 g, 0.250 mole) in a three-necked flask equipped with stirrer and reflux condenser. Refluxing was continued until all the magnesium was dissolved and the solution was then cooled. Acetone (15.0 g, 0.258 mole) was added dropwise and the solution heated to reflux for three hours. After cooling the reaction mixture was poured out on ice (125 ml) and a concentrated hydrochloric acid (23 ml). The phases were separated and the organic layer was washed with water, dried (Na2SO4) and evaporated in vacuum. The residual oil was distilled affording 1-(3,4-dichlorophenyl)-2-methyl-2-propanol (bp. 81°-83° C./0.2 mm Hg; 31.3 g, 57% yield). After several recrystallizations from petroleum ether the compound melted at 40°-41° C. The substituted propanol above (21.9 g, 0.100 mole) was mixed with dimethylaniline (12.4 g, 0.102 mole) and ether (50 ml). The solution was cooled and α-bromopropionyl bromide (21.4 g, 0.099 mole) was added dropwise during 40 minutes. Stirring at room temperature for 48 hours gave a crystalline precipitate of dimethylaniline hydrobromide, which was filtered off and washed with ether. The etheral solutions were combined and evaporated in vacuo. The residual oil was distilled affording 2-bromopropanoic acid 1-(3,4-dichlorophenyl)-2-methyl-2-propolyester (bp. 135°-143° C./0.2 mm Hg; 19.2 g, 55% yield).

Yield

57%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[Cl:10])[CH2:5]Cl.[Mg].[CH3:12][C:13]([CH3:15])=[O:14].Cl>CCOCC>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:5][C:13]([CH3:15])([OH:14])[CH3:12])[CH:7]=[CH:8][C:9]=1[Cl:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

49.2 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(CCl)C=CC1Cl

|

|

Name

|

|

|

Quantity

|

6.08 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Three

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

23 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Refluxing

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

was dissolved

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was then cooled

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for three hours

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling the reaction mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was poured out on ice (125 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer was washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated in vacuum

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residual oil was distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(C=CC1Cl)CC(C)(O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 31.3 g | |

| YIELD: PERCENTYIELD | 57% | |

| YIELD: CALCULATEDPERCENTYIELD | 56.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |